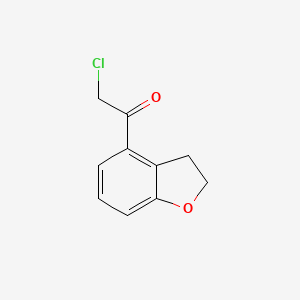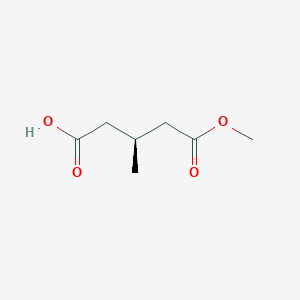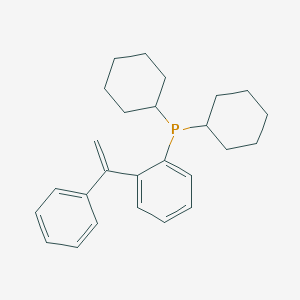
Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine: is a tertiary phosphine compound with the molecular formula C26H33P. It is characterized by the presence of a phosphine group attached to a phenylvinyl-substituted phenyl ring, with two cyclohexyl groups attached to the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.
Coupling Reactions: It can be used as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are commonly employed in coupling reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl-substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products.
科学的研究の応用
Chemistry: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal complexes makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly important for the production of complex organic molecules .
作用機序
The mechanism of action of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metal centers, forming stable complexes that facilitate various catalytic processes. The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the metal catalyst .
類似化合物との比較
Dicyclohexylphenylphosphine: Similar structure but lacks the phenylvinyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Tricyclohexylphosphine: Contains three cyclohexyl groups attached to the phosphorus atom.
Uniqueness: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is unique due to the presence of both cyclohexyl and phenylvinyl groups, which provide a distinct combination of electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other phosphines may not be as effective .
特性
分子式 |
C26H33P |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
dicyclohexyl-[2-(1-phenylethenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2 |
InChIキー |
YYPUOXYVBWNLGO-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)

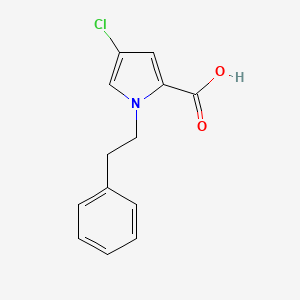
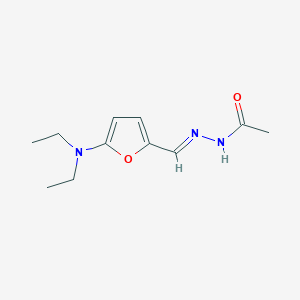
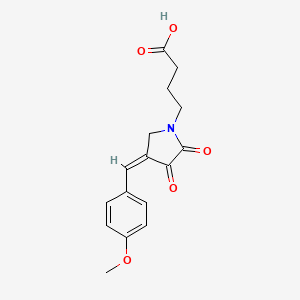
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
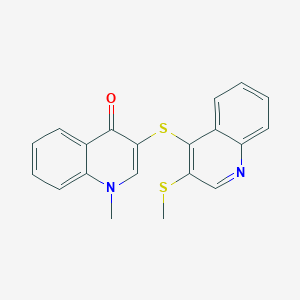
methyl butanoate](/img/structure/B12883359.png)
